1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Overview
Description
CAY10435 is a β-ketooxazapyridine compound known for its selective inhibition of fatty acid amide hydrolase (FAAH). This compound exhibits antimicrobial properties and binds non-competitively to the FAAH of Dictyostelium discoideum, demonstrating a dissociation constant (Kd) value of 0.57 nM .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone” is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the inactivation and hydrolysis of fatty acid amides, including anandamide and oleamide .
Mode of Action
“this compound” acts as a potent inhibitor of FAAH . It interacts with FAAH, inhibiting its activity and thereby preventing the hydrolysis of fatty acid amides . This results in an increase in the levels of fatty acid amides, such as anandamide and oleamide .
Biochemical Pathways
The inhibition of FAAH by “this compound” affects the biochemical pathways involving fatty acid amides . By preventing the degradation of anandamide and oleamide, it influences the signaling pathways these molecules are involved in .
Pharmacokinetics
The compound’s solubility, density, and boiling point are known . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The inhibition of FAAH by “this compound” leads to an increase in the levels of fatty acid amides . This can result in enhanced signaling in the pathways these molecules are involved in . For example, it has been shown to reduce activity in the thalamus and somatosensory and visual cortices .
Biochemical Analysis
Biochemical Properties
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone interacts with FAAH, inhibiting its activity . This interaction prevents the transformation of anandamide to arachidonic acid .
Cellular Effects
The inhibition of FAAH by this compound leads to an increase in the levels of anandamide and oleamide . These compounds are involved in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FAAH and inhibiting its activity . This prevents the hydrolysis of anandamide and oleamide, leading to their accumulation .
Temporal Effects in Laboratory Settings
The effects of this compound on FAAH activity and the resulting accumulation of anandamide and oleamide can be observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it affects the metabolism of anandamide and oleamide .
Preparation Methods
The synthesis of CAY10435 involves the formation of the β-ketooxazapyridine structureIndustrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
CAY10435 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAY10435 has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving FAAH, helping to elucidate the enzyme’s role in various biochemical pathways.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: CAY10435’s inhibition of FAAH has implications in pain management and neurodegenerative diseases, as FAAH is involved in the degradation of endocannabinoids.
Industry: The compound’s properties can be leveraged in the development of new pharmaceuticals and antimicrobial products
Comparison with Similar Compounds
CAY10435 is unique among FAAH inhibitors due to its β-ketooxazapyridine structure and high selectivity. Similar compounds include:
URB597: Another FAAH inhibitor with a different chemical structure.
PF-04457845: A potent and selective FAAH inhibitor used in clinical trials.
JZL195: An inhibitor that targets both FAAH and monoacylglycerol lipase (MAGL).
Compared to these compounds, CAY10435’s unique structure and high selectivity make it a valuable tool in research focused on FAAH and related pathways .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBDQAPIZBSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-oxazolo[4,5-b]pyridin-2-yl-1-dodecanone interact with FAAH and what are the downstream effects observed in the brain?
A1: this compound is a selective inhibitor of FAAH []. FAAH is an enzyme responsible for the breakdown of anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, this compound increases the levels of anandamide in the brain. This increase in anandamide levels has been shown to produce a subset of cannabinoid receptor agonist effects []. The study demonstrated that this compound effectively reduced tritium accumulation in the thalamus, somatosensory cortex, visual cortex, caudate putamen, and cerebellum of mice brains, indicating regional inhibition of FAAH activity [].
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